molecular formula C8H11N5O B13626731 2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide

2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide

Cat. No.: B13626731
M. Wt: 193.21 g/mol
InChI Key: OOSXBLUSSPGQFH-UHFFFAOYSA-N
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Description

2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide typically involves the reaction of 4-amino-1H-pyrazole with a suitable acylating agent, followed by the introduction of a cyanoethyl group. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-1h-pyrazol-1-yl)acetamide: Lacks the cyanoethyl group.

    N-(2-Cyanoethyl)acetamide: Lacks the pyrazole ring.

    4-Amino-1H-pyrazole: The core structure without additional functional groups.

Uniqueness

2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide is unique due to the presence of both the pyrazole ring and the cyanoethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-(2-cyanoethyl)acetamide

InChI

InChI=1S/C8H11N5O/c9-2-1-3-11-8(14)6-13-5-7(10)4-12-13/h4-5H,1,3,6,10H2,(H,11,14)

InChI Key

OOSXBLUSSPGQFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=O)NCCC#N)N

Origin of Product

United States

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